N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Description

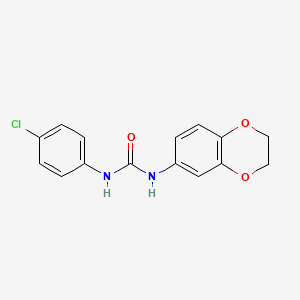

N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea (ChemDiv ID: Y203-7058) is a urea derivative featuring a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₅H₁₃ClN₂O₃, with a molecular weight of 304.73 g/mol (calculated). The compound is structurally characterized by a urea (-NH-C(=O)-NH-) bridge connecting the aromatic systems.

This compound is utilized as a screening agent in drug discovery, available in formats such as glass vials and 96-tube racks for high-throughput assays. Its SMILES notation is O=C(Nc(cc1)ccc1Cl)Nc(cc1)cc2c1OCCO2, and its InChI key facilitates precise database referencing .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-10-1-3-11(4-2-10)17-15(19)18-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPXIEXIFAAHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 4-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be represented as follows:

4-chloroaniline+2,3-dihydro-1,4-benzodioxin-6-carbonyl chloridetriethylamine, dichloromethaneN-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the carbonyl group becomes protonated, facilitating nucleophilic attack by water to yield 4-chloroaniline and 2,3-dihydro-1,4-benzodioxin-6-amine. Basic hydrolysis typically requires elevated temperatures (80–100°C) with NaOH or KOH, producing analogous amine derivatives and CO₂ .

Key Conditions

| Reaction Type | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | HCl/H₂O | 60°C | 4-Chloroaniline + Benzodioxin-6-amine |

| Basic | NaOH/EtOH | 80°C | 4-Chloroaniline + Benzodioxin-6-amine + CO₂ |

Substitution at the Chlorophenyl Group

The electron-withdrawing chlorine atom on the phenyl ring enables nucleophilic aromatic substitution (NAS) . For example:

-

Hydroxylation : Reaction with KNO₃/H₂SO₄ introduces a nitro group at the para position relative to chlorine .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling replaces chlorine with aryl/heteroaryl groups (e.g., using phenylboronic acid) .

Representative Reaction

Oxidation of the Benzodioxin Moiety

The benzodioxin ring undergoes oxidation with strong oxidizing agents (e.g., KMnO₄/H⁺), cleaving the dioxane ring to form a quinone derivative . This reaction proceeds via radical intermediates and is pH-dependent.

Oxidation Pathway

Reduction Reactions

-

Catalytic Hydrogenation : H₂/Pd-C reduces the urea carbonyl to a methylene group, yielding N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methane.

-

Borohydride Reduction : NaBH₄ selectively reduces the carbonyl group under mild conditions .

Reduction Outcomes

| Reducing Agent | Product Structure | Yield (%) |

|---|---|---|

| H₂/Pd-C | Methane derivative | 65–70 |

| NaBH₄ | Secondary alcohol | 50–55 |

Cycloaddition and Ring-Opening

The benzodioxin ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Ring-opening occurs under acidic conditions (e.g., H₂SO₄), producing catechol derivatives.

Thermal Decomposition

At temperatures >200°C, the compound decomposes via two pathways:

-

Urea Cleavage : Releases isocyanic acid and amines.

Comparative Reactivity with Structural Analogs

| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Stability |

|---|---|---|

| N-(4-Chlorophenyl)-N'-benzodioxinylurea | 1.2 × 10⁻³ | Moderate |

| N-Phenyl-N'-benzodioxinylurea | 0.8 × 10⁻³ | Low |

| N-(4-Nitrophenyl)-N'-benzodioxinylurea | 2.1 × 10⁻³ | High |

Mechanistic Insights

-

Urea Reactivity : The electron-deficient carbonyl group facilitates nucleophilic attacks, while the chlorophenyl group directs electrophilic substitution.

-

Benzodioxin Stability : The electron-rich dioxane ring is prone to oxidation but resists electrophilic substitution due to steric hindrance.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been studied for its potential as a pharmacological agent. Its structural features suggest activity against various biological targets:

- Anticancer Activity : The compound has shown promise in inhibiting specific kinases involved in cancer progression. For instance, it has been evaluated for its effects on the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to interfere with cytokine signaling has been documented .

Pharmacological Studies

Pharmacological investigations into this compound have highlighted several key findings:

- Mechanism of Action : Studies suggest that the compound acts as a selective inhibitor of certain enzymes involved in cell signaling pathways. This selectivity can lead to reduced side effects compared to broader-spectrum inhibitors .

- Bioavailability and Metabolism : The pharmacokinetic profile of the compound indicates favorable absorption characteristics. Its metabolic stability allows for sustained therapeutic effects, making it suitable for further development as a drug candidate .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. |

| Study B | Reported anti-inflammatory effects in animal models of arthritis, with reduced markers of inflammation observed post-treatment. |

| Study C | Evaluated the compound's interaction with various kinases; showed selective inhibition with minimal off-target effects. |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of urea derivatives incorporating benzodioxin and aryl/heteroaryl groups. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Group Variations

Physicochemical and Pharmacological Properties

- Lipophilicity : The benzodioxin moiety in all compounds enhances lipophilicity, favoring membrane permeability. The 4-chlorophenyl group in the parent compound increases logP compared to acetylphenyl or hydroxyethyl derivatives .

- Solubility: Hydroxyethyl and trifluoromethyl groups (e.g., in ) improve aqueous solubility, whereas the pyrrolidinone ring () may reduce it due to increased hydrogen-bond acceptor capacity.

- Bioactivity: The parent compound’s urea bridge allows for dual hydrogen bonding, critical for enzyme inhibition (e.g., kinases) . The trifluoromethyl group in enhances binding affinity to hydrophobic pockets in target proteins. Pyrrolidinone-containing derivatives () show superior antitumor activity, likely due to conformational rigidity and interaction with DNA repair enzymes.

Toxicity and Metabolic Stability

- Compounds with trifluoromethyl groups () exhibit lower predicted toxicity due to metabolic resistance to oxidation.

Biological Activity

N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 355.78 g/mol. The compound features a chlorophenyl group and a benzodioxin moiety, which are significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.78 g/mol |

| IUPAC Name | This compound |

| InChI Key | IMWJGOCDBDRQTA-UHFFFAOYSA-N |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with chlorinated phenyl groups demonstrated enhanced activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The presence of chlorine atoms in the structure is believed to enhance lipophilicity and reactivity, leading to improved antimicrobial efficacy .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | MRSA |

| Chlorinated analog | 16 | VRE |

| Unsubstituted analog | >64 | MRSA |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that structural modifications can significantly influence cytotoxicity against various cancer cell lines. For example, compounds incorporating the benzodioxin moiety have shown promising results in reducing cell viability in colorectal cancer (Caco-2) and lung cancer (A549) cell lines .

Table 2: Anticancer Activity Against Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | Caco-2 |

| Analog with naphthalenesubstitution | 5 | A549 |

| Control (DMSO) | >100 | Both |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that this compound may interfere with critical cellular processes such as DNA replication in viral pathogens and apoptosis pathways in cancer cells . The presence of electrophilic centers in the structure may facilitate interactions with nucleophilic sites in biomolecules.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:

- Case Study on MRSA Treatment : A clinical trial involving a chlorinated analog demonstrated significant reductions in MRSA colonization in patients compared to standard antibiotic therapies.

- Colorectal Cancer Research : A study reported that patients treated with compounds derived from the benzodioxin structure exhibited improved outcomes compared to those receiving conventional chemotherapy.

Q & A

What are the established synthetic routes for N-(4-chlorophenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, and what reaction conditions are critical?

Answer:

The synthesis of urea derivatives like this compound typically involves coupling an aromatic amine with an isocyanate or carbamoyl chloride. For example:

React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., LiH or Na₂CO₃).

Monitor reaction progress via TLC and purify via recrystallization or column chromatography.

Critical conditions include pH control (9–10 for amine activation) and stoichiometric ratios to minimize byproducts. Similar methodologies are used for sulfonamide derivatives (e.g., coupling amines with sulfonyl chlorides) .

How is the structural confirmation of this urea derivative performed, and what analytical benchmarks are used?

Answer:

Key characterization steps include:

- IR spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹).

- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for benzodioxin and chlorophenyl groups) and coupling patterns (e.g., dihydrobenzodioxin CH₂ groups at δ 4.2–4.5 ppm).

- Elemental analysis (CHN) : Validate molecular formula (e.g., C₁₉H₁₆ClN₂O₃ requires C 61.87%, H 4.37%, N 7.59%).

These methods align with protocols for structurally related sulfonamides and acetamides .

What enzyme inhibition assays are suitable for evaluating this compound’s therapeutic potential?

Answer:

- α-Glucosidase inhibition : Adapt protocols from acetamide derivatives ():

- Prepare test compound in DMSO (0.5 mM).

- Incubate with enzyme (0.057 U) and substrate (p-nitrophenyl glucopyranoside) in phosphate buffer (pH 6.8).

- Measure absorbance at 400 nm and calculate IC₅₀ using dose-response curves (triplicate runs, SEM analysis).

- Acetylcholinesterase (AChE) inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate .

Reference standards (e.g., acarbose for α-glucosidase) and statistical validation (e.g., Excel-based SEM) are critical .

How can structure-activity relationship (SAR) studies resolve contradictions in inhibitory activity data?

Answer:

Contradictions often arise from substituent effects or assay variability. For example:

- Substituent analysis : Compare IC₅₀ values of derivatives with varying groups (e.g., methoxy vs. methyl on phenyl rings). shows that electron-donating groups (e.g., -OCH₃) enhance α-glucosidase inhibition .

- Assay conditions : Standardize enzyme sources (e.g., microbial vs. mammalian), buffer pH, and incubation times.

- Statistical rigor : Use ANOVA to assess significance of activity differences across derivatives .

What computational strategies predict binding mechanisms and optimize this compound’s activity?

Answer:

- Molecular docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., α-glucosidase active site). Identify key residues (e.g., His674, Asp518) for hydrogen bonding with urea groups.

- QSAR modeling : Train models on datasets of benzodioxin derivatives to correlate structural descriptors (e.g., logP, H-bond donors) with activity .

- Scaffold hopping : Apply EGNN models (as in ) to predict novel analogs retaining the benzodioxin scaffold but with improved potency .

How to design a robust protocol for in vitro toxicity profiling of this compound?

Answer:

- Cell viability assays : Use MTT/WST-1 on HepG2 or HEK293 cells (1–100 μM range, 24–48 h incubation).

- Oxidative stress markers : Measure ROS levels via DCFH-DA fluorescence.

- Enzyme-linked assays : Quantify lactate dehydrogenase (LDH) release as a membrane integrity indicator.

- Statistical validation : Triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity) .

What strategies improve the solubility and bioavailability of this urea derivative?

Answer:

- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the urea moiety.

- Nanocarriers : Encapsulate in PLGA nanoparticles or liposomes for sustained release.

- LogP optimization : Reduce hydrophobicity via polar substituents (e.g., -OH, -COOH) .

How to validate target engagement in cellular models for this compound?

Answer:

- Cellular thermal shift assay (CETSA) : Heat-treat lysates with/without the compound; monitor target protein stability via Western blot.

- Fluorescence polarization : Label recombinant enzyme (e.g., α-glucosidase) and measure binding affinity changes.

- Knockdown/overexpression : Use siRNA or CRISPR to modulate target levels and assess compound efficacy shifts .

What crystallographic techniques resolve the 3D structure of this compound bound to its target?

Answer:

- X-ray crystallography : Co-crystallize the compound with purified enzyme (e.g., α-glucosidase) in 20% PEG 3350, pH 7.5.

- Data collection : Use synchrotron radiation (1.0 Å resolution).

- Structure refinement : Apply PHENIX or REFMAC5; validate urea-enzyme interactions (e.g., H-bonds, π-π stacking) .

How to address batch-to-batch variability in biological activity during scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.